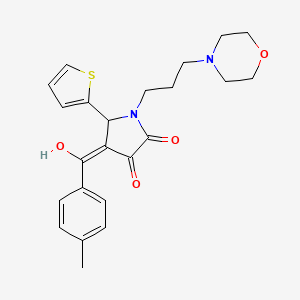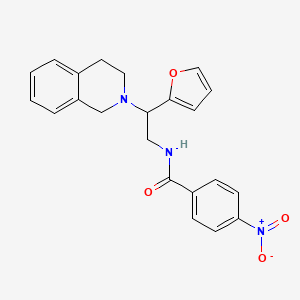![molecular formula C14H9BrF3NO2 B2555958 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 1232821-91-8](/img/structure/B2555958.png)
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols and is widely used in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol has been shown to inhibit the growth of drug-resistant bacteria, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. For example, the compound has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, which may contribute to its antibacterial activity. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. In addition, 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol in lab experiments include its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its potential use as an antioxidant and anti-inflammatory agent. However, the compound has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the study of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol. One direction is the development of new derivatives of the compound that exhibit improved solubility and reduced toxicity. Another direction is the study of the compound's potential use in combination therapies with other drugs. Additionally, the compound's potential use as an antibacterial agent for the treatment of drug-resistant infections warrants further investigation. Finally, the compound's potential use in the treatment of inflammatory diseases, such as arthritis, requires further study.
Conclusion:
In conclusion, 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as antioxidant and anti-inflammatory effects. The compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. While the compound has some limitations, including its low solubility in water and potential toxicity to healthy cells, there are several future directions for its study, including the development of new derivatives, the study of its potential use in combination therapies, and its potential use as an antibacterial agent and in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol involves several steps. The first step is the reaction of 3-(trifluoromethoxy)aniline with paraformaldehyde to produce 3-(trifluoromethoxy)benzyl alcohol. The second step involves the reaction of 3-(trifluoromethoxy)benzyl alcohol with 4-bromo-2-nitrophenol in the presence of a base to produce 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol. This synthesis method has been optimized to produce high yields of 4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol with high purity.
Propriétés
IUPAC Name |
4-bromo-2-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMIHTYYYZSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




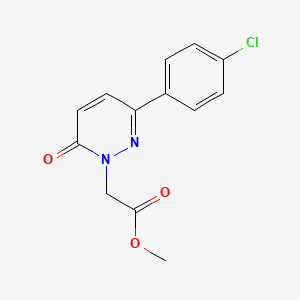
![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)
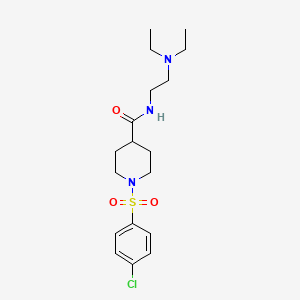

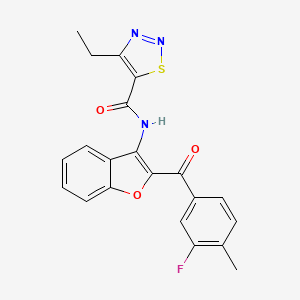
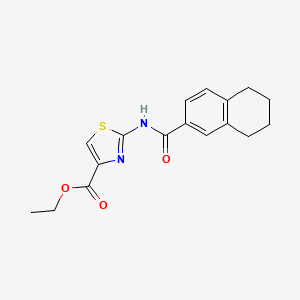

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)
